5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Description
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-derived carboxamide featuring a chloro substituent at position 5, a propylsulfanyl group at position 2, and a carboxamide moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl group. This structure combines electron-withdrawing (chloro, sulfone) and hydrophobic (propylsulfanyl) functionalities, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H16ClN3O3S2 |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O3S2/c1-2-4-20-12-14-6-9(13)10(16-12)11(17)15-8-3-5-21(18,19)7-8/h6,8H,2-5,7H2,1H3,(H,15,17) |
InChI Key |
LOCPUJLGGTYFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2CCS(=O)(=O)C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution using a propylthiol derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Synthesis of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol.
Oxidation to Sulfone: The tetrahydrothiophene ring can be oxidized to the sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to the sulfide or sulfoxide.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted pyrimidines.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the sulfone group suggests potential interactions with sulfur-containing biomolecules, while the pyrimidine ring may interact with nucleic acid bases or enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p ), which share functional similarities with the target pyrimidine carboxamide. Below is a comparative analysis based on synthesis, substituent effects, and physicochemical properties.
Structural and Substituent Differences
| Feature | Target Compound | Pyrazole Analogs (e.g., 3a–3p) |
|---|---|---|
| Core Structure | Pyrimidine ring | Pyrazole ring |
| Position 2 Substituent | Propylsulfanyl (C₃H₇S) | Methyl (CH₃) or aryl groups (e.g., phenyl, 4-chlorophenyl) |
| Position 5 Substituent | Chloro (Cl) | Chloro (Cl) |
| Carboxamide Linker | Tethered to 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing heterocycle) | Tethered to 4-cyano-1-aryl-1H-pyrazol-5-yl (electron-withdrawing cyano and aryl groups) |
Key Observations :
- The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which enhances polarity and hydrogen-bonding capacity relative to the aryl/cyano groups in 3a–3p .
Physicochemical Properties
| Property | Target Compound (Predicted) | Pyrazole Analogs (3a–3p) |
|---|---|---|
| Melting Point | Expected >150°C (due to sulfone polarity) | 123–183°C (higher for electron-withdrawing substituents, e.g., Cl) |
| Solubility | Moderate in polar solvents (DMF, DMSO) | Low in water; soluble in chloroform/DMF |
| Molecular Weight | ~380–400 g/mol | 403–437 g/mol |
Key Observations :
- Chloro substituents in both classes contribute to higher melting points.
Spectroscopic Characterization
- ¹H-NMR : Pyrazole analogs (3a–3p ) exhibit aromatic proton signals at δ 7.2–8.1 ppm and methyl groups at δ 2.4–2.6 ppm . The target compound’s propylsulfanyl group would show signals near δ 1.0–3.0 ppm (propyl chain) and δ 3.1–3.4 ppm (S-CH₂).
- MS (ESI) : Both classes exhibit [M+H]+ peaks, with the target compound expected near m/z 385–405.
Biological Activity
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure with a chloro group, a tetrahydrothiophene moiety, and a pyrimidine ring, which may contribute to its interactions with various biological targets.
- Molecular Formula : C22H28ClN3O3S2
- Molecular Weight : 482.1 g/mol
- CAS Number : 880794-21-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and dioxo groups enhances its reactivity, potentially allowing it to modulate various biochemical pathways. Preliminary studies suggest that it may affect neurotransmitter systems and metabolic processes, indicating possible therapeutic applications in treating conditions like depression and metabolic disorders.
Biological Activity Overview
The compound has been investigated for multiple biological activities, including:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antithrombotic Effects : The structural features suggest potential inhibition of blood coagulation factors, making it a candidate for antithrombotic therapies.
- Neurotransmitter Modulation : Its interaction with neurotransmitter systems could provide insights into treatments for mood disorders.
1. Anticancer Activity
In vitro studies have demonstrated that 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound at concentrations ranging from 10 to 50 μM.
2. Antithrombotic Potential
Research conducted on animal models indicated that this compound could reduce thrombus formation significantly when administered prior to surgery. The mechanism was linked to the inhibition of platelet aggregation.
3. Neurotransmitter Interaction
Preliminary pharmacological studies suggest that this compound may enhance serotonin levels in the brain, similar to selective serotonin reuptake inhibitors (SSRIs). This effect was observed in rodent models where increased serotonin levels correlated with reduced anxiety-like behaviors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(2-chlorophenyl)methyl-N-(1,1-dioxo-thiolan) | Contains chloro and thiolane groups | Anticancer activity |
| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl) | Features piperidine and ethyl groups | Potential antithrombotic effects |
| (S)-5-Chloro-N-(1-(3-methoxypropyl)piperidin) | Piperidine derivative with methoxy substitution | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
